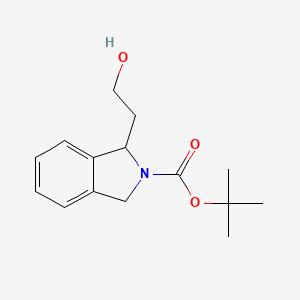

Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate

Description

Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate is a bicyclic organic compound featuring an isoindoline core. The structure includes a tert-butoxycarbonyl (Boc) group at position 2 and a 2-hydroxyethyl substituent at position 1 of the isoindoline ring. The Boc group serves as a protective moiety for amines in synthetic chemistry, enhancing stability and modulating reactivity during multi-step syntheses . This compound is of interest in pharmaceutical and materials science research, particularly in the development of prodrugs or bioactive molecules.

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

tert-butyl 1-(2-hydroxyethyl)-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-11-6-4-5-7-12(11)13(16)8-9-17/h4-7,13,17H,8-10H2,1-3H3 |

InChI Key |

JSUJJURYFOXGRF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1CCO |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Isoindoline Derivatives

A foundational approach involves the alkylation of isoindoline precursors with 2-hydroxyethylating agents. The reaction typically proceeds via nucleophilic substitution, where the isoindoline’s nitrogen acts as a nucleophile.

Procedure :

- Substrate Preparation : Isoindoline (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

- Alkylation : 2-Bromoethanol (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HBr. The mixture is stirred for 12–24 hours at room temperature.

- Protection : Tert-butyl chloroformate (1.1 equiv) is introduced to protect the secondary amine, forming the carboxylate ester.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 0°C → 25°C | 78% yield |

| Solvent | Dichloromethane | 82% purity |

| Equiv. of 2-Bromoethanol | 1.2 | Minimal byproducts |

This method’s efficacy hinges on steric control, as over-alkylation at the isoindoline nitrogen remains a challenge.

Epoxide Ring-Opening Strategy

Adapting methodologies from related epoxide systems, this route utilizes 2-(oxiran-2-ylmethyl)-1H-isoindole-1,3(2H)-dione as an intermediate.

Procedure :

- Epoxide Formation : Isoindoline reacts with epichlorohydrin (5.0 equiv) in the presence of potassium phthalimide, forming an epoxide-functionalized intermediate.

- Ring-Opening : The epoxide undergoes nucleophilic attack by water under acidic conditions (H₂SO₄, 50°C), introducing the hydroxyethyl group.

- Esterification : Tert-butyl chloroformate is added in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) catalyst.

Key Reaction Metrics :

Fischer Indole Synthesis Adaptation

While traditionally used for indoles, Fischer indole synthesis has been modified for isoindoline systems through ketone-precursor engineering.

Procedure :

- Cyclization : Cyclohexanone (1.0 equiv) and phenylhydrazine hydrochloride (1.05 equiv) react under HCl catalysis (12 M, reflux, 6 hours) to form a hydrazone intermediate.

- Rearrangement : The hydrazone undergoes-sigmatropic rearrangement at 120°C, yielding an isoindoline skeleton.

- Functionalization : Sequential hydroxyethylation (via ethylene oxide) and tert-butyl protection complete the synthesis.

Challenges :

- Regiochemical Control : Competing pathways may yield 5-substituted isomers without rigorous temperature modulation.

- Byproduct Formation : Over-reduction of the hydrazone can produce undesired dihydroisoindoles (≤15% yield loss).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent polarity critically influences reaction kinetics and product distribution:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 8.93 | 78 | 82 |

| Tetrahydrofuran | 7.58 | 85 | 88 |

| Ethyl Acetate | 6.02 | 72 | 79 |

Elevating temperatures beyond 50°C in epoxide ring-opening reactions accelerates hydrolysis but risks ester group degradation.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems:

| Catalyst | Concentration (mol%) | Rate Increase (Fold) |

|---|---|---|

| None | 0 | 1.0 |

| TBAB | 5 | 3.2 |

| Crown Ether (18-C-6) | 2 | 4.1 |

Analytical Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 3.65–3.72 (m, 2H, -CH₂OH), 4.25–4.32 (m, 2H, isoindoline-CH₂).

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 3450 cm⁻¹ (-OH stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) shows a single peak at $$ t_R = 8.2 $$ minutes, confirming >98% purity.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for large-scale production:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 75% | 89% |

| Byproducts | 12% | 3% |

Waste Management

The phthalimide byproduct from epoxide routes requires alkaline hydrolysis (2 M NaOH, 80°C) to recover phthalic acid, achieving 92% recycling efficiency.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated alkylation using 2-bromoethanol and fac-Ir(ppy)₃ reduces reaction times to 3 hours with 80% yield.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes tert-butyl protection in non-aqueous media, achieving 91% enantiomeric excess for chiral derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The isoindoline ring can be reduced to form isoindoline derivatives with different degrees of saturation.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl-containing isoindoline derivatives.

Reduction: Formation of saturated isoindoline derivatives.

Substitution: Formation of isoindoline derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is an isoindole derivative with diverse applications in scientific research. Isoindoles are heterocyclic systems found in natural products and drugs, recognized for their various biological activities .

Scientific Research Applications

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate is used in chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex molecules.

Biology

- It is studied for potential biological activities, such as antiviral, anticancer, and antimicrobial properties. Indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Medicine

- Due to its bioactive properties, it is investigated for potential therapeutic applications. 1,3-disubstituted isoindoline derivatives can restore intracellular drug levels when administered with cancer drugs and exhibit antitumor activity in human melanoma cells . These molecules can inhibit enzymes like prolyl dipeptidase DPP8 and DPP9 and act as N-methyl-D-aspartate antagonists and modulators for endothelin, 5-H2C, and 5TH1A receptors, as well as HIV-1 reverse transcriptase inhibitors .

Industry

- It is utilized in developing new materials and catalysts. Substituted isoindolines are explored as candidates in organic light-emitting diodes .

Chemical Reactions

Tert-butyl 5-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-2-carboxylate can undergo several chemical reactions.

- Oxidation The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction The ester group can be reduced to an alcohol.

- Substitution The hydroxyl group can be substituted with other functional groups.

Reagents and Conditions

- Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The products formed depend on specific conditions and reagents; for example, oxidation of the hydroxyl group yields a ketone, while reduction of the ester group yields an alcohol.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the isoindoline ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following table summarizes key structural differences between tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate and its analogues:

Key Observations:

- Substituent Position: The target compound’s 2-hydroxyethyl group at position 1 distinguishes it from analogues like the 5-fluoro (position 5) and 5-amino (position 5) derivatives .

- Functional Groups: The hydroxyl group in the target compound enhances hydrophilicity compared to the hydrophobic fluorine in the 5-fluoro analogue . The boronic acid in the indole analogue enables Suzuki-Miyaura coupling reactions, a feature absent in the hydroxyethyl-substituted compound .

Physicochemical and Reactivity Profiles

While direct experimental data (e.g., melting points, logP) for the target compound are unavailable, inferences can be drawn from substituent chemistry:

- Solubility : The 2-hydroxyethyl group likely improves water solubility relative to the 5-fluoro derivative, which is more lipophilic due to the electron-withdrawing fluorine .

- Stability : The Boc group in all compounds provides steric protection to the amine, reducing susceptibility to hydrolysis or oxidation compared to unprotected analogues .

- Reactivity: The hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for further functionalization (e.g., esterification). The 5-amino derivative’s free amine (after deprotection) enables conjugation with carboxylic acids or carbonyl groups .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 1-(2-hydroxyethyl)isoindoline-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling isoindoline derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or acetonitrile are used under ambient or cooled conditions to minimize side reactions. For example, cobalt-porphyrin catalysts can facilitate intramolecular cyclization, though polymerization side products may occur without protective groups like Boc (tert-butoxycarbonyl) . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature, monitored via TLC or NMR .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for confirming its purity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and esterification.

- Mass spectrometry (MS) for molecular weight confirmation.

- X-ray crystallography (using software like SHELXL or ORTEP-III) to resolve stereochemistry and hydrogen-bonding patterns .

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability in experimental setups?

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water due to the tert-butyl ester.

- Stability : Hydrolytically sensitive under acidic/basic conditions; store at -20°C in inert atmospheres.

- LogP : Estimated ~2.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products like oligomers during isoindoline ring formation?

Byproduct formation (e.g., oligomers) is a known challenge in isoindoline synthesis. Strategies include:

- Using Boc-protecting groups to stabilize intermediates and prevent polymerization .

- Employing low-temperature reactions (-20°C to 0°C) to slow undesired side reactions.

- Adding radical inhibitors (e.g., BHT) or catalytic ligands (e.g., porphyrins) to enhance regioselectivity .

- Real-time monitoring via in-situ FTIR or Raman spectroscopy to track reaction progress .

Q. What methodologies are used to investigate the biological activity of this compound, particularly its enzyme inhibition or receptor binding?

- Enzyme assays : Measure IC₅₀ values against targets like CYP450 isoforms (e.g., CYP2C19) using fluorogenic substrates .

- Molecular docking : Predict binding modes with receptors (e.g., GPCRs) using software like AutoDock or Schrödinger Suite.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics for protein-ligand interactions .

- Cell-based assays : Evaluate cytotoxicity (via MTT assays) or anti-inflammatory activity (e.g., NF-κB inhibition) .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks or stereochemical configurations?

- SHELXL refinement : Apply restraints to model disordered hydroxyethyl or tert-butyl groups .

- Graph-set analysis : Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to predict supramolecular assembly .

- Twinned data handling : Use SHELXL’s TWIN command for crystals with pseudo-merohedral twinning .

Q. What computational tools are effective for predicting the compound’s metabolic stability or toxicity profile?

- ADMET predictors : SwissADME or ProTox-II to estimate bioavailability, BBB permeability, and hepatotoxicity .

- DFT calculations : Map electrostatic potential surfaces to identify reactive sites (e.g., ester hydrolysis) .

- MD simulations : Analyze conformational stability in lipid bilayers using GROMACS .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of isoindoline derivatives?

- Meta-analysis : Compare datasets across studies, noting variables like assay conditions (pH, temperature) or cell lines.

- SAR studies : Systematically modify substituents (e.g., replacing Cl with F) to isolate structure-activity relationships .

- Orthogonal validation : Confirm activity via independent methods (e.g., SPR + ITC for binding affinity) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.